

The Discovery and Synthesis of RO7075573: A Novel Antibiotic Targeting Gram-Negative Pathogens

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Compound of Interest

Compound Name: RO7075573

Cat. No.: B12382186

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

RO7075573 is a pioneering tethered macrocyclic peptide that has emerged as a significant lead compound in the quest for novel antibiotics against multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant *Acinetobacter baumannii* (CRAB). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **RO7075573**. It is designed to furnish researchers, scientists, and drug development professionals with detailed information, including experimental protocols and quantitative data, to facilitate further investigation and development in this critical area of antimicrobial research.

Discovery of a New Antibiotic Class

The discovery of **RO7075573** stemmed from a dedicated effort to identify new chemical classes of antibiotics with activity against high-priority Gram-negative pathogens. The initial screening of a diverse library of compounds led to the identification of a hit compound, RO7036668, a tethered macrocyclic peptide. While RO7036668 demonstrated activity against *A. baumannii*, further optimization was necessary to enhance its potency and drug-like properties.

A systematic structure-activity relationship (SAR) study was undertaken, leading to the synthesis of **RO7075573**. Key structural modifications from the initial hit, RO7036668, to the lead compound, **RO7075573**, included:

- Replacement of the central L-Ornithine with L-Lysine: This modification aimed to alter the charge and conformational properties of the macrocycle.
- Dichloro substitution on the southeastern benzene ring: This halogenation was introduced to potentially enhance binding affinity and metabolic stability.
- Replacement of the southwestern benzene ring with a pyridine moiety: This heterocycle introduction was intended to improve solubility and pharmacokinetic properties.[\[1\]](#)

These strategic modifications resulted in **RO7075573**, a compound with significantly improved potency and selectivity against *A. baumannii*.[\[1\]](#)

Synthesis of RO7075573

While a detailed, step-by-step synthesis protocol for **RO7075573** is proprietary, the general approach for the synthesis of such tethered macrocyclic peptides involves a multi-step process combining solid-phase peptide synthesis (SPPS) and solution-phase chemistry.

Conceptual Synthesis Workflow:

- **Linear Peptide Assembly:** The linear peptide backbone is assembled on a solid support using standard Fmoc-based SPPS protocols. The amino acid sequence is constructed in a stepwise manner, incorporating the non-natural amino acids and the attachment points for the tether.
- **Tether Formation:** The diaryl sulfide or similar tether is introduced to link different parts of the peptide chain. This is a crucial step that imparts the constrained macrocyclic conformation.
- **Cyclization:** An intramolecular cyclization reaction is performed to form the macrocyclic ring. This is typically achieved by forming an amide bond between the N-terminus and a C-terminal activating group or a side chain.

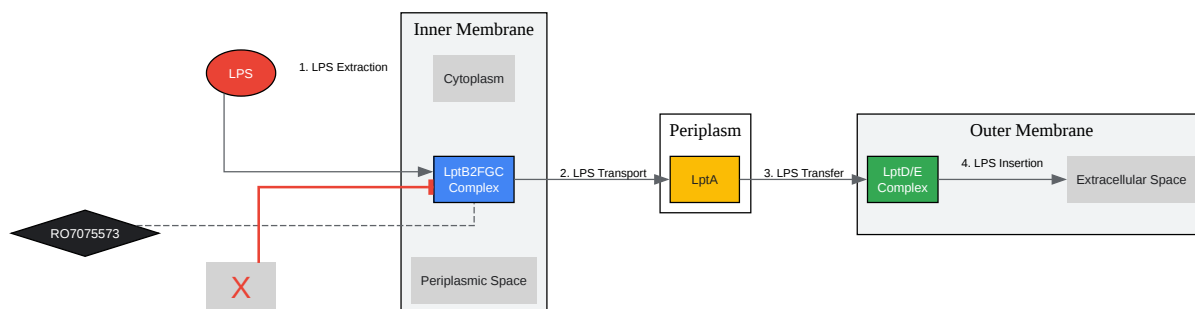
- **Cleavage and Deprotection:** The synthesized macrocyclic peptide is cleaved from the solid support, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
- **Purification:** The crude peptide is purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Characterization:** The final product is characterized by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

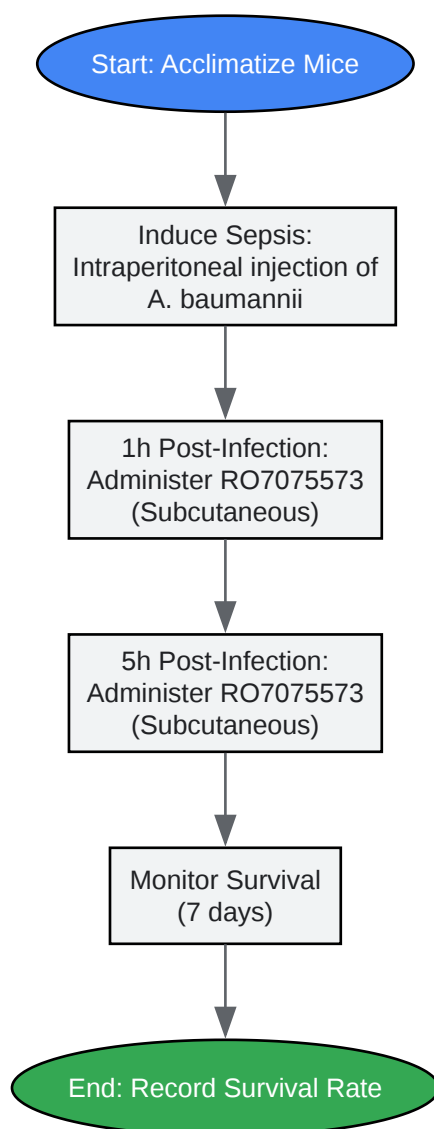
Mechanism of Action: Targeting the Lipopolysaccharide Transport Machinery

RO7075573 exerts its potent antibacterial activity by targeting a novel and essential pathway in Gram-negative bacteria: the transport of lipopolysaccharide (LPS) to the outer membrane. Specifically, **RO7075573** inhibits the LptB2FGC complex, a key component of the LPS transport machinery located in the inner membrane.^{[1][2]}

The LptB2FGC complex is an ATP-binding cassette (ABC) transporter that utilizes the energy from ATP hydrolysis to extract LPS from the inner membrane and shuttle it to the periplasmic bridge protein, LptA. By binding to a composite site formed by both the Lpt transporter and its LPS substrate, **RO7075573** effectively traps the LPS molecule within the transporter, preventing its translocation to the outer membrane.^[3] This disruption of the outer membrane biogenesis leads to a loss of membrane integrity and ultimately, bacterial cell death.

The following diagram illustrates the LPS transport pathway and the inhibitory action of **RO7075573**.





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